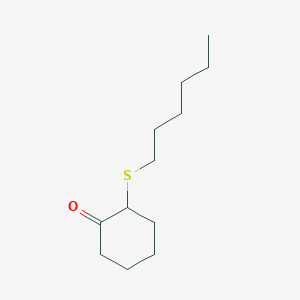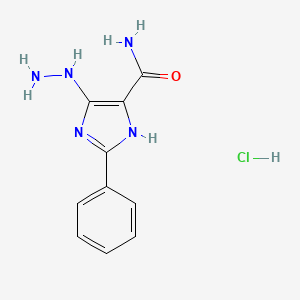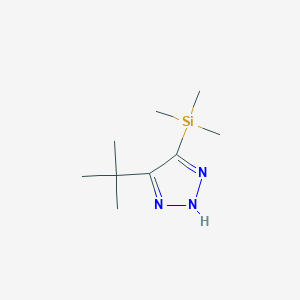![molecular formula C31H32N2O2 B14405623 N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea CAS No. 88451-91-6](/img/structure/B14405623.png)
N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea is a complex organic compound that belongs to the class of ureas This compound is characterized by its unique structure, which includes benzyl, butylphenyl, and phenoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of benzylamine with 4-butylphenyl isocyanate and 4-phenoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a catalyst like N-methylimidazole to accelerate the process .
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl and phenyl groups can undergo electrophilic substitution reactions with halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by blocking their active sites, thereby preventing substrate binding and subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-Benzyl-N-[(4-butylphenyl)methyl]-N’-(4-phenoxyphenyl)urea is unique due to its specific combination of benzyl, butylphenyl, and phenoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
88451-91-6 |
|---|---|
Molekularformel |
C31H32N2O2 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
1-benzyl-1-[(4-butylphenyl)methyl]-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C31H32N2O2/c1-2-3-10-25-15-17-27(18-16-25)24-33(23-26-11-6-4-7-12-26)31(34)32-28-19-21-30(22-20-28)35-29-13-8-5-9-14-29/h4-9,11-22H,2-3,10,23-24H2,1H3,(H,32,34) |
InChI-Schlüssel |
QIUSKIYBFZRTFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one](/img/structure/B14405547.png)

![1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14405563.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)

![Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane](/img/structure/B14405584.png)








